molecular formula C20H21F3N4OS B6081353 1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOOCTYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE

1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOOCTYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE

Cat. No.: B6081353
M. Wt: 422.5 g/mol
InChI Key: IAVGYYKZJSGIQY-UHFFFAOYSA-N
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Description

1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOOCTYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 1,3-benzothiazole and 3-(trifluoromethyl)-1H-pyrazol-5-one.

    Step 1: The benzothiazole is functionalized at the 2-position using a suitable electrophile.

    Step 2: The functionalized benzothiazole is then coupled with 3-(trifluoromethyl)-1H-pyrazol-5-one under basic conditions to form the core structure.

    Step 3: The cyclooctylamino group is introduced via a condensation reaction with an appropriate aldehyde or ketone, forming the final product.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic route for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions can occur at the pyrazolone core, potentially altering its electronic properties.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the pyrazolone core.

    Substitution: Substituted derivatives with altered functional groups.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its unique electronic properties due to the trifluoromethyl group.

Biology:

  • Potential applications in drug discovery, particularly as enzyme inhibitors or receptor modulators.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole ring and pyrazolone core are key structural features that enable binding to these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its bioavailability and cellular uptake.

Comparison with Similar Compounds

    1-(1,3-BENZOTHIAZOL-2-YL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE: Lacks the cyclooctylamino group, resulting in different biological activity.

    1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOHEXYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE: Contains a cyclohexylamino group instead of a cyclooctylamino group, affecting its binding affinity and selectivity.

Uniqueness: The presence of the cyclooctylamino group in 1-(1,3-BENZOTHIAZOL-2-YL)-4-[(Z)-1-(CYCLOOCTYLAMINO)METHYLIDENE]-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE distinguishes it from similar compounds, potentially offering unique biological activities and applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(cyclooctyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4OS/c21-20(22,23)17-14(12-24-13-8-4-2-1-3-5-9-13)18(28)27(26-17)19-25-15-10-6-7-11-16(15)29-19/h6-7,10-13,26H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVGYYKZJSGIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N=CC2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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